molecular formula C19H34ClNO2 B3975796 1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride

1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B3975796
M. Wt: 343.9 g/mol
InChI Key: UGBOVFHKKZGYRW-UHFFFAOYSA-N
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Description

1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could be a beta-blocker or similar pharmacologically active agent.

Properties

IUPAC Name

1-(dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-6-10-20(11-7-2)13-17(21)14-22-18-8-9-19(15(3)4)16(5)12-18;/h8-9,12,15,17,21H,6-7,10-11,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBOVFHKKZGYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COC1=CC(=C(C=C1)C(C)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride likely involves multiple steps, including:

    Formation of the phenoxypropanol backbone: This can be achieved through the reaction of a phenol derivative with an epoxide or halohydrin.

    Introduction of the dipropylamino group: This step may involve nucleophilic substitution reactions where a dipropylamine reacts with a suitable leaving group on the propanol backbone.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions might target the phenoxy or amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenoxy or amino groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying receptor interactions or cellular signaling pathways.

    Medicine: Possible applications as a therapeutic agent, particularly if it acts as a beta-blocker or similar pharmacologically active compound.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. If the compound acts as a beta-blocker, it would likely bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This could result in decreased heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar phenoxypropanol structure.

    Atenolol: Another beta-blocker with a different substitution pattern on the aromatic ring.

    Metoprolol: Similar in structure but with different pharmacokinetic properties.

Uniqueness

1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride may have unique properties due to its specific substitution pattern, which could affect its binding affinity, selectivity, and pharmacokinetics compared to other beta-blockers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride

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